AG14361: A Potent Poly(ADP-ribose) Polymerase-1 Inhibitor for Advancing Cancer Therapy
AG14361: A Potent Poly(ADP-ribose) Polymerase-1 Inhibitor for Advancing Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AG14361 is a highly potent, tricyclic benzimidazole (B57391) derivative that acts as a selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway. By impeding the repair of DNA single-strand breaks, AG14361 enhances the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation, making it a promising candidate for combination cancer therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of AG14361. Detailed methodologies for key experimental assays are presented, along with a summary of its in vitro and in vivo efficacy. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of PARP inhibitors.
Chemical Structure and Properties
AG14361, with the formal name 2-[4-[(dimethylamino)methyl]phenyl]-5,6-dihydro-imidazo[4,5,1-jk][1][2]benzodiazepin-7(4H)-one, is a synthetic organic compound belonging to the class of tricyclic benzimidazoles. Its chemical and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers of AG14361
| Identifier | Value |
| Formal Name | 2-[4-[(dimethylamino)methyl]phenyl]-5,6-dihydro-imidazo[4,5,1-jk][1][2]benzodiazepin-7(4H)-one |
| CAS Number | 328543-09-5 |
| Molecular Formula | C₁₉H₂₀N₄O |
| SMILES | CN(C)Cc1ccc(cc1)c2nc3cccc4c3n2CCNC4=O |
| InChI Key | SEKJSSBJKFLZIT-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of AG14361
| Property | Value |
| Molecular Weight | 320.39 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMSO: ≥ 12 mg/mL (≥ 37.45 mM) Ethanol: Insoluble Water: Insoluble |
| Storage | 3 years at -20°C (powder) 1 year at -80°C (in solvent) 1 month at -20°C (in solvent) |
Mechanism of Action and Signaling Pathway
AG14361 exerts its therapeutic effect by potently inhibiting the enzymatic activity of PARP-1. PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly the BER pathway. Upon detection of a DNA single-strand break (SSB), PARP-1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair of the SSB.
AG14361 acts as a competitive inhibitor of NAD+, the substrate for PARP-1, thereby preventing the synthesis of PAR and stalling the repair process. The unrepaired SSBs can then be converted into more lethal double-strand breaks (DSBs) during DNA replication, leading to cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination.
Pharmacological Properties
AG14361 is a highly potent inhibitor of PARP-1, demonstrating significant activity in both cell-free and cell-based assays. Its pharmacological properties are detailed in the tables below.
Table 3: In Vitro Inhibitory Activity of AG14361
| Assay Type | Target | Cell Line | IC₅₀ / Kᵢ | Reference |
| Cell-free assay | PARP-1 | - | Kᵢ < 5 nM | [3] |
| Permeabilized cells | PARP-1 | SW620 | IC₅₀ = 29 nM | [3] |
| Intact cells | PARP-1 | SW620 | IC₅₀ = 14 nM | [3] |
Table 4: In Vitro Cytotoxicity of AG14361 as a Single Agent
| Cell Line | Cancer Type | GI₅₀ | Reference |
| LoVo | Colon Carcinoma | 11.2 μM | [3] |
| CFPAC-1 | Pancreatic Cancer | 14.3 µM | [4] |
| BxPC-3 | Pancreatic Cancer | 12.7 µM | [4] |
| HPAC | Pancreatic Cancer | 38.3 µM | [4] |
In Vivo Efficacy
The anti-tumor activity of AG14361 has been evaluated in vivo using xenograft mouse models. In these studies, AG14361 has demonstrated the ability to potentiate the effects of chemotherapeutic agents, leading to tumor growth delay and regression.
In a study using SW620 (colon carcinoma) xenografts in CD-1 nude mice, co-administration of AG14361 (5 or 15 mg/kg, i.p., once daily for 5 days) with temozolomide (B1682018) significantly increased the tumor growth delay from 3 days (temozolomide alone) to 9 and 10 days, respectively. Furthermore, the combination of AG14361 with temozolomide resulted in the complete regression of SW620 xenograft tumors.[3] Pharmacodynamic assays revealed that PARP-1 activity in the SW620 xenografts was inhibited by more than 75% for at least 4 hours after intraperitoneal administration of AG14361 (10 mg/kg).[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of AG14361.
PARP-1 Inhibition Assay (Cell-free)
This protocol describes a method to determine the inhibitory activity of AG14361 against recombinant human PARP-1.
Methodology:
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The activity of full-length recombinant human PARP-1 is measured in a reaction mixture containing 20 nM PARP-1, 500 μM NAD⁺ plus [³²P]NAD⁺ (0.1–0.3 μCi per reaction), and activated calf thymus DNA (10 μg/mL) at 25°C.[3]
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The reaction is initiated by the addition of the enzyme.
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The reaction is terminated after 4 minutes by adding ice-cold 10% (w/v) trichloroacetic acid.[3]
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The reaction product, [³²P]ADP-ribose incorporated into acid-insoluble material, is deposited onto Whatman GF/C glass fiber filters using a microfiltration apparatus.[2]
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The amount of incorporated radioactivity is quantified using a PhosphorImager.[2]
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To determine the Kᵢ for AG14361, the assay is performed in the presence of varying concentrations of the inhibitor (0-600 nM), and the data is analyzed by nonlinear regression.[2]
Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol outlines the Sulforhodamine B (SRB) assay, a colorimetric method used to determine cell viability and cytotoxicity.[1]
Methodology:
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Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
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Drug Treatment: Treat cells with a serial dilution of AG14361 for the desired exposure time (e.g., 72 hours).
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Cell Fixation: After treatment, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%) and incubate for 1 hour at 4°C.
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Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
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Staining: Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
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Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and air dry completely.
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Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.
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Absorbance Reading: Measure the optical density (OD) at 515 nm using a microplate reader. The OD is directly proportional to the cell number.
In Vivo Xenograft Study
This protocol provides a general framework for conducting in vivo efficacy studies of AG14361 in a mouse xenograft model.[5]
Methodology:
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Cell Preparation: Culture the desired cancer cell line (e.g., SW620) and harvest cells during the exponential growth phase. Prepare a single-cell suspension in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.[5]
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Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., CD-1 nude mice).[5]
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Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into different treatment groups.[5]
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Drug Administration: Administer AG14361 (e.g., 5 or 15 mg/kg) via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., once daily for 5 days).[3] Administer the combination agent (e.g., temozolomide) as per its established protocol.
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Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (length × width²) / 2.
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Endpoint and Analysis: Continue the treatment and monitoring until the tumors in the control group reach a specific size or for a predetermined duration. Analyze the data for tumor growth inhibition, delay, or regression.
Conclusion
AG14361 is a potent and selective PARP-1 inhibitor with demonstrated in vitro and in vivo efficacy. Its ability to sensitize cancer cells to DNA-damaging agents highlights its potential as a valuable component of combination cancer therapies. The data and protocols presented in this technical guide provide a solid foundation for further research and development of AG14361 and other PARP inhibitors. Continued investigation into its mechanism of action, biomarker strategies for patient selection, and clinical evaluation is warranted to fully realize its therapeutic potential in the fight against cancer.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
